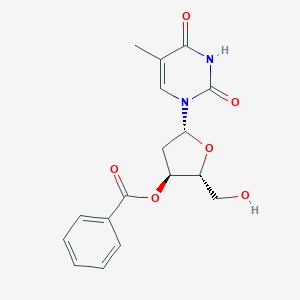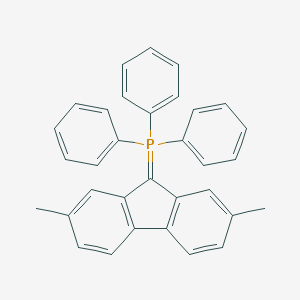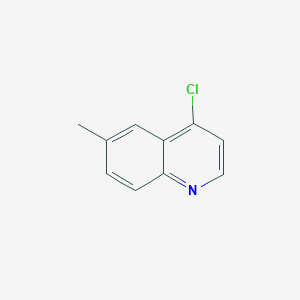
4-Chloro-6-methylquinoline
Overview
Description
Sandimmun, also known as ciclosporin, is a cyclic polypeptide immunosuppressant agent consisting of 11 amino acids. It is produced as a metabolite by the fungus species Beauveria nivea. Sandimmun is primarily used to prevent organ rejection in transplant patients and to treat certain autoimmune diseases .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-methylquinoline are DNA gyrase and lanosterol 14 α-demethylase enzyme . DNA gyrase is an enzyme that introduces supercoils into DNA. Lanosterol 14 α-demethylase is a key enzyme in the sterol biosynthesis pathway that leads to the formation of ergosterol, which is a major component of the fungal cell membrane .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active site of the enzymes, preventing them from performing their normal function . This results in the disruption of DNA replication and sterol biosynthesis, leading to the death of the cells that rely on these processes .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting DNA gyrase, and the sterol biosynthesis pathway by inhibiting lanosterol 14 α-demethylase . The downstream effects include the disruption of DNA replication and sterol biosynthesis, leading to cell death .
Pharmacokinetics
In silico studies were analyzed to identify the potential drug likeliness of the compound
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA gyrase and lanosterol 14 α-demethylase, leading to the disruption of DNA replication and sterol biosynthesis . On a cellular level, this results in the death of the cells that rely on these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ciclosporin is synthesized through a complex fermentation process involving the fungus Beauveria nivea. The process includes the cultivation of the fungus under specific conditions to produce the desired metabolite, which is then extracted and purified .
Industrial Production Methods: The industrial production of Sandimmun involves large-scale fermentation, followed by extraction and purification processes. The formulation of Sandimmun Neoral, a microemulsion preconcentrate, enhances the bioavailability and consistency of ciclosporin absorption .
Chemical Reactions Analysis
Types of Reactions: Ciclosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activation within the body .
Common Reagents and Conditions: Common reagents used in the reactions involving ciclosporin include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from these reactions are metabolites that retain the immunosuppressive properties of the parent compound. These metabolites are crucial for the therapeutic effects of Sandimmun .
Scientific Research Applications
Sandimmun has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic polypeptides and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes, particularly in immune cells.
Comparison with Similar Compounds
Tacrolimus: Another calcineurin inhibitor used for similar indications as ciclosporin.
Mycophenolate Mofetil: An immunosuppressant that works by inhibiting the proliferation of T and B lymphocytes.
Uniqueness of Sandimmun: Sandimmun is unique due to its cyclic polypeptide structure and its specific mechanism of action involving the inhibition of calcineurin. Its formulation as a microemulsion preconcentrate (Sandimmun Neoral) provides improved bioavailability and consistent absorption compared to other formulations .
Properties
IUPAC Name |
4-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWPOQFLMUYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356457 | |
| Record name | 4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-71-0 | |
| Record name | 4-Chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

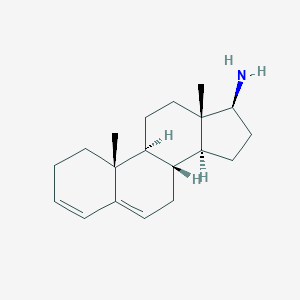
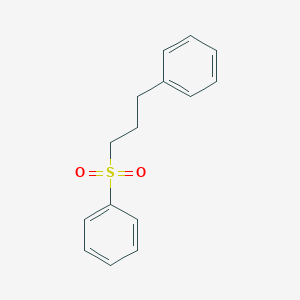
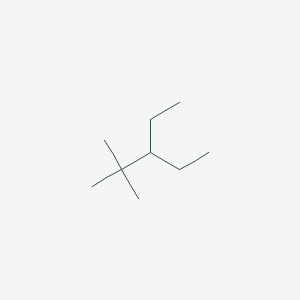
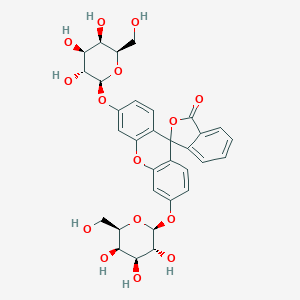
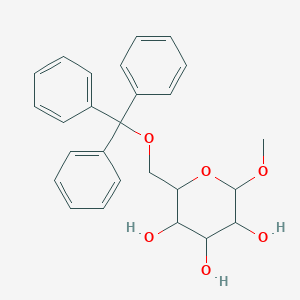
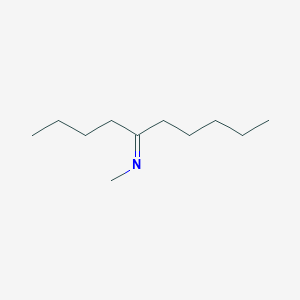
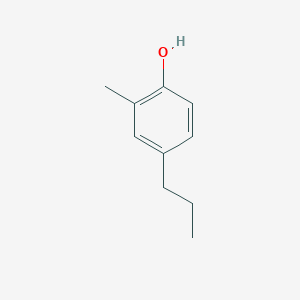
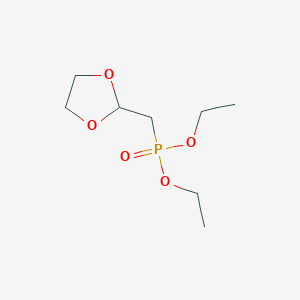
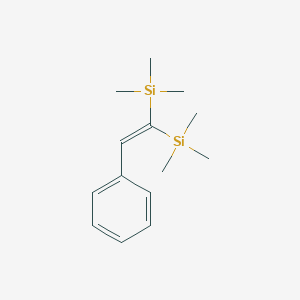
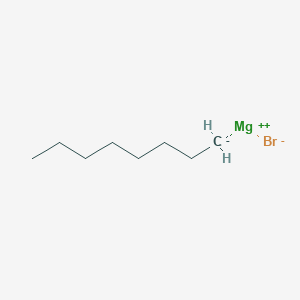
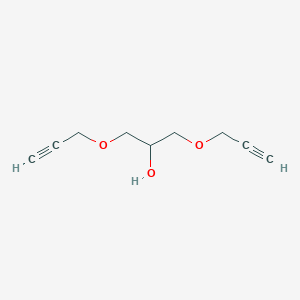
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
